molecular formula C8H9N5O2S B1405305 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide CAS No. 1355334-91-6

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Cat. No. B1405305
CAS RN: 1355334-91-6
M. Wt: 239.26 g/mol
InChI Key: NWRCSNIEERMZKC-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTBS is a sulfonamide derivative that contains a tetrazole ring, which makes it a valuable compound for various applications in biochemistry and pharmacology.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This application leverages the high singlet oxygen quantum yield and good fluorescence properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Bioassay Studies as Enzyme Inhibitors

Research by Al-Hourani et al. (2016) involved the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme. This compound showed potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Anticancer Activity and ADMET Studies

Karakuş et al. (2018) synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The compounds demonstrated marked anticancer activity, highlighting their potential in developing new anticancer drugs with high selectivity (Karakuş et al., 2018).

Antibacterial and Antifungal Applications

A study by Mohamed, Abdel-Wahab, and Fahmy (2020) reported the design of benzenesulfonamide derivatives used as azo dyes for cotton fabrics, which besides improving dyeability, also imparted UV protection and antibacterial properties. This application demonstrates the versatility of benzenesulfonamide compounds in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Decomposition Studies

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Their research offers insights into the photolability and decomposition pathways of similar benzenesulfonamide compounds (Zhou & Moore, 1994).

Human Carbonic Anhydrase Inhibition

Mishra et al. (2016) synthesized and evaluated N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. Their findings suggest that these compounds, although weak inhibitors, could serve as lead molecules for the development of selective inhibitors (Mishra et al., 2016).

properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCSNIEERMZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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